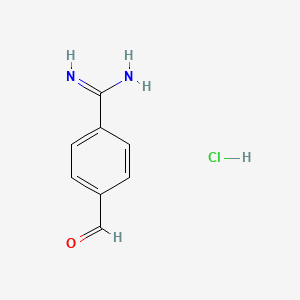

4-Formylbenzimidamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

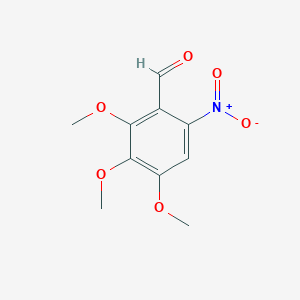

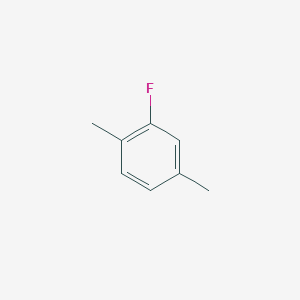

4-Formylbenzimidamide hydrochloride, also known as 4-Amidinobenzaldehydhydrochlorid or 4-amidinobenzaldehyde hydrochloride, is a chemical compound with the molecular formula C8H9ClN2O . It is commonly used in industrial applications .

Physical And Chemical Properties Analysis

4-Formylbenzimidamide hydrochloride has a molecular weight of 184.62300 and a boiling point of 318.8ºC at 760 mmHg . It also has a flash point of 146.6ºC . More detailed physical and chemical properties would require specific experimental measurements .Aplicaciones Científicas De Investigación

Cancer Treatment

- Field : Nanobiotechnology

- Application Summary : Berberine is used in the development of new therapeutic interventions for cancer treatment . It is a member of the protoberberine alkaloids family and has reputed anticancer activity .

- Methods of Application : The major hindrances following berberine administration are its limited bioavailability and low absorption rate . Nano-based formulation is believed to be an ideal candidate to increase absorption percentage .

- Results : Natural compounds like berberine are target-specific and pose limited cytotoxicity, making them suitable for the treatment of cancer .

Vascular Diseases Treatment

- Field : Cardiovascular and Smooth Muscle Pharmacology

- Application Summary : Berberine has potential as an alternative therapeutic strategy for vascular diseases . It shows remarkable anti-inflammatory, antioxidant, antiapoptotic, and antiautophagic activity .

- Methods of Application : Berberine acts via the regulation of multiple signaling pathways, including AMP-activated protein kinase (AMPK), nuclear factor κB (NF-κB), mitogen-activated protein kinase silent information regulator 1 (SIRT-1), hypoxia-inducible factor 1α (HIF-1α), vascular endothelial growth factor phosphoinositide 3-kinase (PI3K), protein kinase B (Akt), janus kinase 2 (JAK-2), Ca 2+ channels, and endoplasmic reticulum stress .

- Results : Berberine has shown potential in combating vascular diseases .

Pain Relief

- Field : Pharmacology

- Application Summary : Benzydamine, available as the hydrochloride salt, is a locally-acting nonsteroidal anti-inflammatory drug (NSAID) with local anaesthetic and analgesic properties . It is used topically for pain relief .

- Methods of Application : Benzydamine is used topically. It is available as a mouth gargle or pump spray for the relief of sore throats . Gel ointment preparations are applied to the skin to treat inflammation of the soft tissues, skin, and joints .

- Results : Benzydamine has analgesic and antipyretic properties . It is widely used and has negligible side-effects when used locally .

Anti-Inflammatory Treatment

- Field : Pharmacology

- Application Summary : Benzydamine is used for the anti-inflammatory treatment of the mouth, throat, or musculoskeletal system .

- Methods of Application : Benzydamine is used topically. It is available as a mouth gargle or pump spray for the relief of sore throats . Gel ointment preparations are applied to the skin to treat inflammation of the soft tissues, skin, and joints .

- Results : Benzydamine has anti-inflammatory properties . It is widely used and has negligible side-effects when used locally .

Natural Products Synthesis

- Field : Organic Chemistry

- Application Summary : (4H)-Imidazol-4-ones are an important scaffold for a variety of applications, including natural products . Over the years, there have been a number of preparations published for the synthesis of imidazol-4-ones .

- Methods of Application : The synthesis of imidazol-4-ones has been used towards the total synthesis of a range of imidazol-4-one containing natural products .

- Results : The preparation of (4H)-Imidazol-4-ones goes back as far as 1907 . Since then, a number of unique methodologies have been developed for the production of imidazol-4-ones .

Medicine and Agriculture

- Field : Medicinal Chemistry and Agriculture

- Application Summary : (4H)-Imidazol-4-ones are utilized for a large range of applications, including medicinal chemistry, fluorescent protein chromophores, agrochemicals, and natural products .

- Methods of Application : The synthesis of imidazol-4-ones has been used in the development of a variety of applications in medicine and agriculture .

- Results : Imidazol-4-ones are found as advanced glycation end products (AGE), post-translational modifications of several amino acids-aka 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO), and creatinine, a waste product used to indicate kidney health .

Safety And Hazards

Propiedades

IUPAC Name |

4-formylbenzenecarboximidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O.ClH/c9-8(10)7-3-1-6(5-11)2-4-7;/h1-5H,(H3,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDOIHKQMOMRHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C(=N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20496587 |

Source

|

| Record name | 4-Formylbenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Formylbenzimidamide hydrochloride | |

CAS RN |

63476-93-7 |

Source

|

| Record name | 4-Formylbenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1337626.png)

![N-benzyl-2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B1337636.png)